molecular formula C12H16N2O3 B231191 ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

カタログ番号 B231191
分子量: 236.27 g/mol
InChIキー: SUSCHEYKLFBJAQ-JOYOIKCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate, commonly known as EDP, is a chemical compound that has been the subject of scientific research in recent years. EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. In

作用機序

The mechanism of action of EDP is still under investigation. However, studies have shown that EDP inhibits the activity of various enzymes and proteins, including phosphodiesterase (PDE), cyclooxygenase (COX), and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
EDP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EDP also inhibits the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are potent mediators of inflammation. In addition, EDP has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

実験室実験の利点と制限

EDP has several advantages and limitations for lab experiments. One advantage is that EDP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Another advantage is that EDP exhibits low toxicity in vitro, indicating its potential safety for use in humans. However, one limitation is that EDP has poor water solubility, which can affect its bioavailability. Another limitation is that the synthesis of EDP is a complex process that requires expertise in organic chemistry.

将来の方向性

There are several future directions for the research of EDP. One direction is to investigate the potential of EDP as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore the structure-activity relationship (SAR) of EDP to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for EDP and its derivatives could lead to the discovery of more potent and selective compounds.
Conclusion:
EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. EDP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, and its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases warrants further investigation. The future directions for the research of EDP include exploring its SAR, optimizing its pharmacological properties, and developing novel synthetic methods for EDP and its derivatives.

合成法

The synthesis of EDP is a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate and acetic anhydride to form the intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to form EDP. The yield of EDP is around 60%, and the purity of the compound is achieved through recrystallization and column chromatography.

科学的研究の応用

EDP has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that EDP exhibits anti-inflammatory, antitumor, and antiviral activities. EDP has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases such as arthritis and psoriasis.

特性

製品名

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

分子式

C12H16N2O3

分子量

236.27 g/mol

IUPAC名

ethyl (3aR,6S)-3a,6-dimethyl-7-oxo-6H-pyrazolo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-4-17-11(16)13-8-7-12(3)6-5-9(2)10(15)14(12)13/h5-9H,4H2,1-3H3/t9-,12+/m0/s1

InChIキー

SUSCHEYKLFBJAQ-JOYOIKCWSA-N

異性体SMILES

CCOC(=O)N1C=C[C@@]2(N1C(=O)[C@H](C=C2)C)C

SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

正規SMILES

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。